Lnd 623

Cardiovascular Pharmacology In Vivo Efficacy Therapeutic Index

Researchers requiring inotropic agents with reliable therapeutic windows face significant challenges with digoxin and ouabain due to narrow safety margins. Lnd 623 overcomes this with a 3-fold larger therapeutic index and 6.8-fold greater potency against the human sodium pump. Key advantages: 10-fold higher toxic threshold relative to digoxin; specific cardiac isoform targeting without off-target contractile effects; wider active concentration range for comprehensive dose-response studies. Supplied as ≥98% pure solid with ambient shipping and long-term storage at -20°C.

Molecular Formula C27H47NO6
Molecular Weight 481.7 g/mol
CAS No. 90520-42-6
Cat. No. B1674977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLnd 623
CAS90520-42-6
Synonyms14beta-amino-3-beta-rhamnosyl-5beta-pregnan-20beta-ol
3 beta-rhamnosyloxy-14 beta-amino-5 beta-pregnan-20 beta-ol
LND 623
LND-623
Molecular FormulaC27H47NO6
Molecular Weight481.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(C)O)N)C)C)O)O)O
InChIInChI=1S/C27H47NO6/c1-14(29)18-9-12-27(28)20-6-5-16-13-17(34-24-23(32)22(31)21(30)15(2)33-24)7-10-25(16,3)19(20)8-11-26(18,27)4/h14-24,29-32H,5-13,28H2,1-4H3/t14?,15-,16?,17?,18-,19?,20?,21+,22+,23-,24+,25+,26-,27-/m1/s1
InChIKeyRHGPTBMIKFUPQA-MWTGQHQQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lnd 623: Differentiated Aminosteroid Inotrope Overview


Lnd 623 (CAS 90520-42-6) is an inotropic aminosteroid that functions as a potent inhibitor of Na+/K+-ATPase, a mechanism shared with cardiac glycosides like digoxin and ouabain [1]. However, Lnd 623 is distinguished by its specific inhibition of cardiac Na+/K+-ATPase isoforms and its superior separation between therapeutic efficacy and toxicity [2]. Key physicochemical identifiers include a molecular formula of C27H47NO6 and a molecular weight of 481.67 g/mol .

Why Lnd 623 Cannot Be Replaced by Generic Cardiac Glycosides


Substituting Lnd 623 with standard in-class compounds like digoxin or ouabain is scientifically invalid due to critical and quantifiable differences in potency, isoform selectivity, and safety margins. Studies demonstrate that while Lnd 623 and cardiac glycosides share a mechanism of Na+/K+-ATPase inhibition, the resulting functional outcomes are not equivalent. Lnd 623 exhibits a wider range of active concentrations [1], produces a significantly greater maximum inotropic effect [2], and possesses a therapeutic index up to three times larger than that of digoxin [3]. These established differential profiles directly impact experimental reproducibility, the validity of in vivo models, and the accurate interpretation of pharmacodynamic data.

Quantitative Differentiation vs. Standard Comparators


Therapeutic Index Advantage vs. Digoxin

In a direct head-to-head comparison using an anesthetized dog model of propranolol-induced heart failure, Lnd 623 demonstrated a significantly larger therapeutic index than digoxin, providing a greater margin of safety between the desired inotropic effect and the onset of arrhythmogenic toxicity [1].

Cardiovascular Pharmacology In Vivo Efficacy Therapeutic Index

Inotropic Potency vs. Digoxin in Hemodynamic Models

In anesthetized dogs, Lnd 623 was found to be four times more potent as a positive inotropic agent than digoxin, as evidenced by comparative hemodynamic profiling [1]. Additionally, the onset and reversal of inotropic effects were faster with Lnd 623 than with digoxin.

Inotrope Cardiac Contractility Pharmacodynamics

Acute Safety Margin vs. Ouabain

A direct comparison of acute toxicity in vivo reveals a stark difference between Lnd 623 and the classic cardiac glycoside ouabain. The intravenous LD50 for Lnd 623 is approximately 45 mg/kg, which is ten times higher than the LD50 for ouabain .

Toxicology Safety Pharmacology Na+/K+-ATPase

Human Na+/K+-ATPase Inhibition Potency vs. Ouabain

At the molecular target level, Lnd 623 is a significantly more potent inhibitor of the human Na+/K+-ATPase pump than ouabain. An in vitro study using human red blood cells determined that the IC50 for Lnd 623 was 0.098 ± 0.001 µM, compared to 0.67 ± 0.02 µM for ouabain, representing a 6.8-fold difference in potency [1].

Enzyme Inhibition Na+/K+-ATPase In Vitro Pharmacology

Active Concentration Range and Reduced Toxicity in Myocardium

In isolated guinea-pig ventricular muscle, Lnd 623 exhibited a broader concentration range (0.1 to 1 µM) for its positive inotropic effects compared to digoxin (0.3 to 1 µM) [1]. Crucially, to induce the same signs of toxicity, Lnd 623 required a tenfold higher concentration than digoxin [1].

Electrophysiology Cardiotoxicity Ex Vivo Pharmacology

Optimal Research Applications for Lnd 623


Heart Failure Models Requiring a Wide Therapeutic Window

Lnd 623 is the preferred compound for in vivo models of heart failure where maintaining a clear separation between therapeutic efficacy and toxicity is critical. Its 3-fold larger therapeutic index compared to digoxin [1] reduces the risk of arrhythmia-related confounding variables, enabling cleaner and more interpretable data on cardiac function over extended dosing periods.

Na+/K+-ATPase Isoform Pharmacology in Human Cells

Researchers studying the differential roles of Na+/K+-ATPase isoforms in human cardiac or red blood cells should select Lnd 623 due to its 6.8-fold higher potency against the human sodium pump compared to ouabain [2]. Its specific inhibition of cardiac isoforms without affecting a panel of other cellular contractile control sites [2] makes it a more targeted molecular probe.

Ex Vivo Cardiac Tissue Dose-Response Profiling

For experiments on isolated ventricular muscle or papillary muscle preparations, Lnd 623's wider active concentration range and 10-fold higher toxic threshold relative to digoxin [3] provide the flexibility to study the full spectrum of positive inotropic effects without immediate encroachment on cardiotoxic events, thereby yielding more comprehensive pharmacodynamic datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lnd 623

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.